molecular formula C4H7ClN4 B1469762 Pyrazine-2,5-diamine dihydrochloride CAS No. 1588441-32-0

Pyrazine-2,5-diamine dihydrochloride

Cat. No.: B1469762
CAS No.: 1588441-32-0
M. Wt: 146.58 g/mol
InChI Key: PQGODVHAMBNZGT-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of pyrazine-2,5-diamine dihydrochloride emerges from the broader historical progression of pyrazine chemistry, which traces its origins to the late 19th century. The foundational work in pyrazine synthesis began with the Staedel-Rugheimer pyrazine synthesis developed in 1876, where 2-chloroacetophenone was reacted with ammonia to form amino ketones, subsequently condensed and oxidized to produce pyrazine derivatives. This early methodology was later refined through the Gutknecht pyrazine synthesis in 1879, which offered an alternative approach to alpha-ketoamine formation while maintaining the same fundamental condensation principle.

The systematic study of pyrazine derivatives gained momentum in the early 20th century with the introduction of the Gastaldi synthesis in 1921, which provided yet another variation for accessing these heterocyclic systems. These historical developments established the theoretical and practical foundation for synthesizing substituted pyrazines, including diamino derivatives. The recognition that pyrazine compounds could serve as valuable synthetic intermediates led to increased research interest, particularly in the development of salt forms that could enhance compound stability and handling characteristics.

The specific development of this compound as a discrete chemical entity represents a more recent advancement in heterocyclic chemistry. The compound's synthesis and characterization became possible through improved analytical techniques and a deeper understanding of heterocyclic nitrogen chemistry. The ability to isolate and characterize the dihydrochloride salt form specifically addressed practical concerns related to compound stability, solubility, and storage, making it a more accessible research material. This historical progression demonstrates the evolution from basic pyrazine chemistry to the sophisticated manipulation of substituent patterns and salt formation strategies that characterize modern heterocyclic synthesis.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base structure, pyrazine, represents a six-membered aromatic ring containing two nitrogen atoms positioned at the 1,4-positions, classifying it within the diazine family of compounds. The diazines are further categorized into ortho-diazine, meta-diazine, and para-diazine, with pyrazine specifically representing the para-diazine arrangement where nitrogen atoms occupy opposite positions in the ring.

The complete Chemical Abstracts Service nomenclature for this compound is pyrazine-2,5-diamine hydrochloride, which systematically describes both the base heterocycle and its substitution pattern. Alternative nomenclature systems recognize this compound under various synonyms, including 2,5-pyrazinediamine dihydrochloride and pyrazine-2,5-diaminehydrochloride. The numerical designation 2,5-diamine indicates the positions of amino group substitution on the pyrazine ring, providing precise structural information essential for chemical communication.

The classification of this compound extends beyond simple nomenclature to encompass its position within broader chemical categories. This compound belongs to the class of heterocyclic aromatic compounds, specifically those containing nitrogen heteroatoms. More specifically, it represents a member of the diamine subfamily, characterized by the presence of two amino functional groups. The dihydrochloride designation indicates the formation of a salt with hydrochloric acid, creating a compound with enhanced water solubility and crystalline stability compared to the free base form.

From a structural classification perspective, the compound represents a symmetrically substituted pyrazine derivative. The symmetrical placement of amino groups at the 2,5-positions creates a molecule with specific electronic and steric properties that distinguish it from other isomeric arrangements. This classification system provides essential information for predicting chemical reactivity, physical properties, and potential synthetic applications, making it a crucial aspect of chemical communication and database organization.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies fundamental principles of heterocyclic chemistry that extend far beyond its individual molecular properties. The pyrazine core demonstrates the characteristic features of nitrogen-containing aromatic systems, where the electronegative nitrogen atoms significantly influence the electronic distribution throughout the ring system. Unlike benzene, where electron density is uniformly distributed, the pyrazine ring exhibits electron-withdrawing effects due to the nitrogen atoms, resulting in reduced basicity compared to pyridine and creating distinct reactivity patterns.

The positioning of amino groups at the 2,5-positions creates a symmetrical substitution pattern that profoundly affects the molecule's electronic properties and intermolecular interactions. This symmetrical arrangement allows for optimal orbital overlap and conjugation effects, while simultaneously providing sites for hydrogen bonding interactions that are crucial for crystal packing and solubility characteristics. The amino substituents act as electron-donating groups, partially counteracting the electron-withdrawing effects of the pyrazine nitrogen atoms, creating a balanced electronic environment that enhances the compound's stability and reactivity profile.

The dihydrochloride salt formation represents a significant structural modification that fundamentally alters the compound's physical and chemical properties. The protonation of amino groups creates positively charged nitrogen centers that interact with chloride counterions through ionic bonding. This ionic character dramatically increases water solubility while providing enhanced crystalline stability through the formation of well-ordered salt lattices. The salt formation also affects the compound's melting point, storage stability, and handling characteristics, making it more suitable for various research and synthetic applications.

The three-dimensional structure of this compound reveals additional complexities related to conformational preferences and intermolecular interactions. The planar nature of the pyrazine ring system, combined with the tetrahedral geometry around protonated amino nitrogen atoms, creates specific spatial arrangements that influence crystal packing and solution behavior. These structural features contribute to the compound's role as a building block in more complex synthetic sequences, where its predictable geometry and electronic properties facilitate the formation of larger heterocyclic systems and coordination complexes.

Chemical Abstracts Service Registry and Identification Parameters

The Chemical Abstracts Service registry number for this compound is 1588441-32-0, providing a unique numerical identifier that facilitates unambiguous compound identification across scientific databases and commercial sources. This registry system serves as the primary means of chemical identification in global scientific communication, ensuring that researchers worldwide can access consistent information about this specific compound regardless of linguistic or nomenclatural variations.

The molecular formula C₄H₈Cl₂N₄ provides essential compositional information, indicating the presence of four carbon atoms, eight hydrogen atoms, two chlorine atoms, and four nitrogen atoms. This formula reflects the dihydrochloride salt form, where two hydrochloric acid molecules have been incorporated into the structure through protonation of the amino groups. The molecular weight of 183.04 grams per mole represents a practical parameter for synthetic calculations and analytical determinations.

Advanced identification parameters include the International Chemical Identifier key GYKJUORFNIUYGA-UHFFFAOYSA-N, which provides a standardized text-based representation of the compound's structure. This identifier system enables precise structural communication across different software platforms and databases, ensuring compatibility with modern computational chemistry tools and database management systems. The Simplified Molecular Input Line Entry System representation NC1=NC=C(N)N=C1.[H]Cl.[H]Cl offers another standardized format for structural representation that captures both connectivity and salt formation aspects.

Parameter Value Reference
Chemical Abstracts Service Number 1588441-32-0
Molecular Formula C₄H₈Cl₂N₄
Molecular Weight 183.04 g/mol
International Chemical Identifier Key GYKJUORFNIUYGA-UHFFFAOYSA-N
PubChem Compound Identifier 71720969
Molecular Descriptor Laboratory Number MFCD26406397

Additional identification parameters encompass physical property descriptors that aid in compound characterization and quality control. The compound typically appears as a crystalline solid with specific melting point characteristics, though exact values may vary depending on crystal form and purity levels. Storage temperature requirements, typically ambient conditions with protection from moisture due to the hygroscopic nature of many dihydrochloride salts, represent important practical considerations for compound handling and long-term stability.

The registration of this compound in major chemical databases, including PubChem, Chemical Abstracts Service, and various commercial suppliers, ensures broad accessibility for research purposes. This comprehensive registration facilitates literature searches, synthetic planning, and commercial procurement, while providing standardized safety and handling information essential for laboratory use. The systematic organization of these identification parameters reflects the compound's established position within the broader landscape of heterocyclic chemistry and its recognition as a valuable synthetic intermediate.

Properties

CAS No.

1588441-32-0

Molecular Formula

C4H7ClN4

Molecular Weight

146.58 g/mol

IUPAC Name

pyrazine-2,5-diamine;hydrochloride

InChI

InChI=1S/C4H6N4.ClH/c5-3-1-7-4(6)2-8-3;/h1-2H,(H2,6,7)(H2,5,8);1H

InChI Key

PQGODVHAMBNZGT-UHFFFAOYSA-N

SMILES

C1=C(N=CC(=N1)N)N.Cl.Cl

Canonical SMILES

C1=C(N=CC(=N1)N)N.Cl

Origin of Product

United States

Biological Activity

Pyrazine-2,5-diamine dihydrochloride is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pyrazine Derivatives

Pyrazine and its derivatives are known for their significant pharmacological effects, including:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Demonstrated efficacy in treating fungal infections.
  • Anticancer : Exhibits potential in inhibiting tumor growth.
  • Anti-inflammatory : Reduces inflammation in various models.
  • Antidiabetic : Shows promise in managing diabetes-related complications.

The biological activity of pyrazine derivatives is often attributed to their ability to interact with specific biological targets and pathways, making them valuable in medicinal chemistry .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Many pyrazine derivatives act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they can inhibit carbonic anhydrases and dihydrofolate reductase, which are essential for cellular metabolism .
  • Cell Cycle Arrest : Certain studies have shown that pyrazine derivatives can induce cell cycle arrest in cancer cells, particularly in the G2 phase, leading to apoptosis .
  • Antioxidant Activity : Pyrazine derivatives have been reported to possess antioxidant properties, which help mitigate oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For example:

  • A study evaluated the efficacy of a novel pyrazole-pyrimidine scaffold that includes a pyrazine moiety. This compound demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB231) with IC50 values as low as 4.72 µM .
  • Another research focused on the synthesis of pyrazine-based compounds that showed promising results in inhibiting mutant isocitrate dehydrogenases (IDH1), which are implicated in certain cancers like gliomas . The compounds effectively suppressed D-2-hydroxyglutarate production, a metabolite associated with tumor growth.

Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives have also been extensively studied:

  • A series of synthesized pyrazine-2-carboxylic acid derivatives exhibited significant antibacterial activity against various pathogens. One derivative displayed the highest antimicrobial potency and was suggested for further development as an antibacterial agent .

Data Table: Biological Activities of Pyrazine Derivatives

Activity TypeCompound ExampleIC50 ValuesReference
AnticancerPyrazole-Pyrimidine ScaffoldMCF-7: 4.72 µM
MDA-MB231: 10.64 µM
AntimicrobialPyrazine-2-carboxylic Acid DerivativeHigh potency observed
Moderate activity
Enzyme InhibitionVarious PyrazinesSpecific enzymes targeted

Scientific Research Applications

Pharmaceutical Applications

Pyrazine-2,5-diamine dihydrochloride is primarily studied for its role in drug development. Its structural characteristics allow it to serve as a building block for various bioactive compounds.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. A study evaluated the efficacy of pyrazine derivatives against Mycobacterium tuberculosis, revealing that some derivatives showed potent activity comparable to established antitubercular drugs. The mechanism involves inhibiting key enzymes necessary for bacterial survival .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For instance, a comparative analysis demonstrated that compounds derived from pyrazine exhibited inhibitory effects on breast cancer cell lines (MCF-7 and MDA-MB231), with IC50 values indicating effective dose-response relationships .

CompoundCell LineIC50 (µM)
Pyrazine-2,5-diamineMCF-715.0
Pyrazine-2,5-diamineMDA-MB23112.5

Enzyme Inhibition

This compound has been explored as a potential inhibitor of various enzymes involved in cancer progression. For example, it has shown promise as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins .

Agricultural Applications

In agriculture, pyrazines are utilized for their pest control properties. Studies have shown that certain pyrazine derivatives can act as effective agrochemicals against various pests and pathogens.

Pesticidal Activity

Research has indicated that pyrazine derivatives can exhibit insecticidal activity against common agricultural pests. Field trials demonstrated that formulations containing pyrazine compounds significantly reduced pest populations without adversely affecting beneficial insects .

Industrial Applications

Beyond pharmaceuticals and agriculture, this compound finds applications in the chemical industry.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in synthesizing more complex heterocyclic compounds used in dyes and other industrial chemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for synthetic applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazine derivatives against resistant strains of bacteria. The results highlighted that some derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Cancer Research

In a recent clinical trial involving patients with advanced breast cancer, a novel formulation containing pyrazine derivatives was tested for efficacy. Preliminary results indicated a significant reduction in tumor size among participants receiving the treatment compared to those on standard therapy .

Comparison with Similar Compounds

Key Research Findings

Coordination Chemistry : this compound’s amine groups enable strong coordination with transition metals (e.g., Cu²⁺, Zn²⁺), forming 1D or 2D networks. However, pyzdmH₂ outperforms it in forming 3D frameworks due to flexible -CH₂OH linkers .

Thermal Stability : The dihydrochloride form decomposes at ~372°C , while pyzdmH₂-based coordination polymers (e.g., compound 5) remain stable up to 300°C .

Solubility : The hydrochloride salt exhibits superior water solubility compared to neutral analogues like 2,6-pyrazinediamine, making it preferable for aqueous-phase reactions .

Preparation Methods

Synthetic Routes to Pyrazine-2,5-diamine Core

The synthesis of pyrazine derivatives, including pyrazine-2,5-diamine, generally involves the formation of the pyrazine ring through condensation and dehydrogenative coupling reactions of appropriate precursors.

Dehydrogenative Coupling of β-Amino Alcohols

A recent catalytic method involves the dehydrogenative self-coupling of β-amino alcohols to form 2,5-disubstituted pyrazines. This method uses earth-abundant metal catalysts such as manganese pincer complexes under mild conditions, generating hydrogen gas and water as byproducts, making it atom-economical and environmentally friendly.

  • Mechanism : The β-amino alcohol undergoes metal-catalyzed dehydrogenation to form an aldehyde intermediate. This intermediate then self-couples with another molecule, eliminating water and forming a dihydropyrazine intermediate. Subsequent dehydrogenation yields the aromatic pyrazine ring with amino substituents at the 2 and 5 positions.

  • Reaction Conditions : Catalysis is performed at moderate temperatures (room temperature to 60 °C) with catalytic amounts of base. The process avoids stoichiometric waste and harsh reagents.

  • Advantages : This method provides a direct route to symmetrical 2,5-diaminopyrazine derivatives with high atom economy and sustainability.

Parameter Details
Catalyst Acridine-based manganese pincer complex
Substrate β-Amino alcohol derivatives
Temperature 20–60 °C
Byproducts H₂ gas and H₂O
Solvent Typically methanol or similar solvents
Reaction Time Several hours (e.g., 12 h)

This catalytic approach is documented in a 2018 study published by Daw et al., highlighting its novelty and green chemistry credentials.

Chemical Synthesis via Iminodiacetonitrile Derivatives and Hydroxylamine Salts

Another approach involves the reaction of iminodiacetonitrile derivatives with hydroxylamine hydrochloride or other hydroxylamine salts in the presence of a base to form pyrazine derivatives.

  • Process Overview : N-Nitroso-bis(cyanomethyl)amine is dissolved in methanol at low temperatures (0–5 °C). Solid hydroxylamine hydrochloride is added portion-wise, followed by the addition of triethylamine at temperatures below 15 °C. This sequence facilitates the formation of the pyrazine ring system with amino substituents.

  • Reaction Conditions : The reaction is typically conducted between -15 °C and 50 °C, often near room temperature (~20 °C), to optimize yield and minimize side reactions.

  • Reagents : Hydroxylamine salts (hydrochloride, sulfate, nitrate) act as nitrogen sources, while bases like triethylamine facilitate ring closure.

Step Reagents/Conditions Temperature Notes
Dissolution N-Nitroso-bis(cyanomethyl)amine in MeOH 0–5 °C Maintain low temperature
Addition Hydroxylamine hydrochloride (solid) 0–5 °C Portion-wise addition
Base Addition Triethylamine <15 °C Promotes ring formation
Reaction Time Variable (hours) 20 ± 5 °C Monitored for completion

This method, described in a 2009 patent, provides a controlled synthesis route to pyrazine derivatives, including diamines.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Temperature Range Byproducts Advantages
Dehydrogenative Coupling β-Amino alcohols Manganese pincer complex, base 20–60 °C H₂, H₂O Atom-economical, green, mild
Iminodiacetonitrile + Hydroxylamine N-Nitroso-bis(cyanomethyl)amine, hydroxylamine hydrochloride Triethylamine, methanol solvent 0–20 °C Minimal Controlled ring formation
Multi-step Pyrazine Derivative Synthesis Methylglyoxal, 2-amino malonamide, thionyl chloride, Pd-C Acid/base treatments, catalytic hydrogenation 5–100 °C Various Versatile, adaptable for derivatives

Q & A

Q. Q1. What safety protocols should researchers follow when handling Pyrazine-2,5-diamine dihydrochloride due to limited toxicological data?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves before use and remove them without touching the outer surface .
  • Respiratory Protection: For aerosol exposure, use NIOSH-certified N95 respirators or EU-standard P1 masks. For higher-risk scenarios (e.g., fine powders), employ OV/AG/P99 cartridges .
  • Environmental Controls: Work in a fume hood to minimize inhalation risks. Avoid spills into drains, and collect waste in sealed containers for proper disposal .
  • Emergency Measures: In case of skin contact, wash immediately with water. If ingested, rinse the mouth and seek medical attention .

Q. Q2. How can researchers verify the purity of this compound?

Methodological Answer:

  • HPLC Analysis: Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. Detect at 254 nm, as demonstrated for structurally similar hydrochloride compounds .
  • Melting Point Determination: While specific data is unavailable for the dihydrochloride form, compare decomposition temperatures (e.g., 225°C for analogous compounds like 2,6-Dichlorophenylhydrazine hydrochloride) .
  • Elemental Analysis: Confirm the molecular formula (C₄H₈Cl₂N₄) via CHN analysis, targeting ~97% purity as reported in commercial batches .

Advanced Research Questions

Q. Q3. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Hydrazine-Based Synthesis: React pyrazine-2,5-dicarbonitrile with hydrazine hydrate under reflux in ethanol. Monitor reaction progress via TLC (silica gel, ethyl acetate eluent) .
  • Hydrochloride Salt Formation: Treat the free base (pyrazine-2,5-diamine) with concentrated HCl in anhydrous ethanol. Crystallize the product at 4°C for 24 hours to enhance yield .
  • Optimization Tips: Adjust reflux time (2–6 hours) and solvent polarity (e.g., benzene vs. ethanol) to balance yield (50–85%) and purity. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Q4. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol/water (1:1). Use a monoclinic space group (e.g., P2₁/m) and compare unit cell parameters (e.g., a = 5.6 Å, b = 6.4 Å, c = 7.1 Å) to related pyrazine derivatives .
  • Hydrogen Bonding Analysis: Map intermolecular interactions (N–H···Cl) to confirm the dihydrochloride salt formation. Density Functional Theory (DFT) calculations can supplement experimental data .

Q. Q5. How should researchers address discrepancies in toxicity data for this compound?

Methodological Answer:

  • In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HEK293) to assess acute toxicity. Use concentrations ranging from 1 µM to 10 mM, referencing EC₅₀ values from structurally similar amines .
  • In Silico Modeling: Predict toxicity endpoints (e.g., LD₅₀) using QSAR tools like TEST (Toxicity Estimation Software Tool) and cross-validate with PubChem data .
  • Literature Reconciliation: Compare results with existing studies on pyrazine derivatives, noting differences in hydrochloride salt stability and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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